N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt
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Overview
Description
“N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid” is a complex organic compound that features multiple functional groups, including amine, carboxylic acid, and ester groups. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biochemistry due to their potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid” would likely involve multiple steps, including:
Formation of the amine group: This could be achieved through reductive amination or other amine synthesis methods.
Introduction of the ester groups: Esterification reactions using appropriate alcohols and carboxylic acids.
Coupling reactions: To link the various parts of the molecule together, possibly using peptide coupling reagents for the amide bonds.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: For better control over reaction conditions.
Catalysts: To increase reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the amine or ester groups.
Reduction: Reduction of the ester groups to alcohols or the amine to a secondary amine.
Substitution: Nucleophilic substitution reactions at the amine or ester groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation products: Could include carboxylic acids or ketones.
Reduction products: Alcohols or secondary amines.
Substitution products: Depending on the nucleophile used, various substituted amines or esters.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: As a building block in organic synthesis.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: Investigating interactions with enzymes or receptors.
Drug development: Potential as a lead compound for pharmaceuticals.
Medicine
Therapeutic applications: Possible use in developing new medications.
Diagnostic tools: As a probe in imaging studies.
Industry
Material science: Use in the synthesis of polymers or advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with enzymes or receptors through:
Hydrogen bonding: With active site residues.
Hydrophobic interactions: With non-polar regions of proteins.
Covalent bonding: If reactive groups are present.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features.
Hexanoic acid derivatives: Compounds with similar carboxylic acid groups.
Phenylmethoxycarbonyl compounds: Featuring similar ester groups.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQERJWRZLXZNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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